3-(2-Phenoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
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Overview
Description
“3-(2-Phenoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea” is a synthetic organic compound that combines phenoxyethyl, thiophenylmethyl, and trifluoroethyl groups with a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-Phenoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea” typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: This can be achieved by reacting phenol with an appropriate alkylating agent such as 2-chloroethyl ether under basic conditions.
Formation of the Thiophenylmethyl Intermediate: Thiophene can be alkylated using a suitable alkyl halide, such as chloromethyl thiophene, in the presence of a base.
Formation of the Trifluoroethyl Intermediate: This can be synthesized by reacting trifluoroacetic acid with an appropriate amine to form the trifluoroethylamine.
Coupling to Form the Urea Compound: The final step involves coupling the three intermediates with an isocyanate or carbodiimide reagent to form the urea linkage.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenoxyethyl and thiophenylmethyl groups can undergo oxidation reactions, potentially forming phenolic or sulfoxide derivatives.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Phenolic or sulfoxide derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with urea linkages are often used as catalysts in organic synthesis.
Materials Science: These compounds can be used in the development of polymers and other advanced materials.
Biology and Medicine
Biological Probes: Used in research to study enzyme mechanisms and protein interactions.
Industry
Agrochemicals: Potential use as herbicides or pesticides.
Coatings and Adhesives: Utilized in the formulation of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of “3-(2-Phenoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea” would depend on its specific application. In pharmaceuticals, it may interact with enzymes or receptors, modulating their activity. In materials science, it may contribute to the physical properties of polymers through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Phenoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)carbamate
- 3-(2-Phenoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)thiourea
Uniqueness
“3-(2-Phenoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea” is unique due to the combination of phenoxyethyl, thiophenylmethyl, and trifluoroethyl groups, which impart distinct chemical and physical properties. This uniqueness can be leveraged in various applications, from pharmaceuticals to materials science.
Properties
IUPAC Name |
3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2S/c17-16(18,19)12-21(10-13-6-9-24-11-13)15(22)20-7-8-23-14-4-2-1-3-5-14/h1-6,9,11H,7-8,10,12H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQSFOOBTODCFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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